molecular formula C21H24N6O2 B2871466 1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 1396849-58-3

1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No.: B2871466
CAS No.: 1396849-58-3
M. Wt: 392.463
InChI Key: POIQOKKASJGTJS-UHFFFAOYSA-N
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Description

1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antimalarial Activity

Compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and screened for their in vitro antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). These studies indicate that such compounds could be valuable in the development of new antimicrobial agents.

Antiviral Activity

Research on derivatives of 1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a core structure similar to the query compound, has shown promise in antiviral applications. The synthesized compounds exhibited cytotoxicity against certain viruses, suggesting potential for the development of novel antiviral drugs (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Analgesic and Anti-inflammatory Activity

Studies on methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates revealed analgesic and anti-inflammatory effects, with some derivatives showing more activity than standard drugs such as acetylsalicylic acid. These findings highlight the therapeutic potential of pyridazinone derivatives in pain and inflammation management (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004).

Antibacterial, Antifungal, and Cytotoxic Activities

Azole-containing piperazine derivatives have been investigated for their antibacterial, antifungal, and cytotoxic activities. Some of these compounds showed moderate to significant activity in vitro, offering insights into their potential as pharmaceutical agents (Gan, Fang, & Zhou, 2010).

Anti-HIV Activity

Derivatives incorporating the nitroimidazole and piperazine motifs have demonstrated in vitro activity against HIV, suggesting a role in the development of new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Properties

IUPAC Name

1-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-16-4-3-5-18(14-16)29-15-21(28)26-12-10-25(11-13-26)19-6-7-20(24-23-19)27-9-8-22-17(27)2/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIQOKKASJGTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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